molecular formula C19H20ClFN2O3S B11337110 N-(4-chlorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(4-chlorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11337110
M. Wt: 410.9 g/mol
InChI Key: HBPCTMQHRQPTBH-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a fluorophenylmethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors

The chlorophenyl and fluorophenylmethanesulfonyl groups are introduced through substitution reactions. The chlorophenyl group can be added via a nucleophilic aromatic substitution reaction, while the fluorophenylmethanesulfonyl group is introduced through a sulfonylation reaction using a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactors enable precise control over reaction conditions, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)cyclopentanecarboxamide: Shares the fluorophenyl group but differs in the core structure.

    (4-Chlorophenyl)methanesulphonyl chloride: Contains the chlorophenyl and methanesulfonyl groups but lacks the piperidine ring.

Uniqueness

N-(4-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H20ClFN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H20ClFN2O3S/c20-16-3-7-18(8-4-16)22-19(24)15-9-11-23(12-10-15)27(25,26)13-14-1-5-17(21)6-2-14/h1-8,15H,9-13H2,(H,22,24)

InChI Key

HBPCTMQHRQPTBH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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